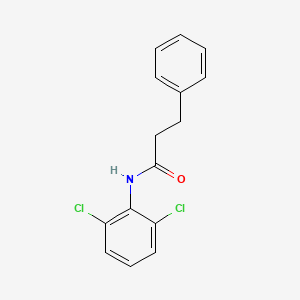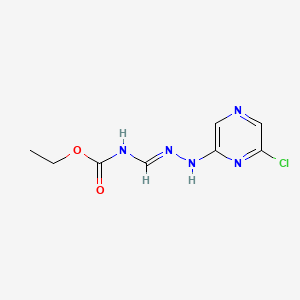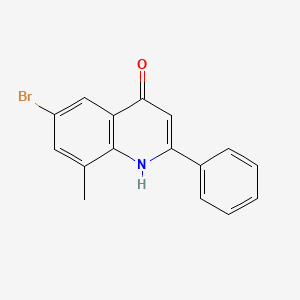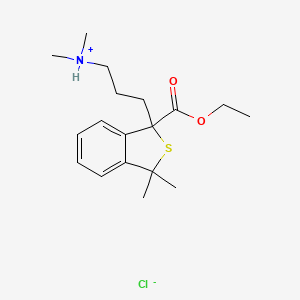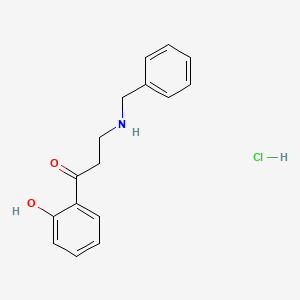![molecular formula C22H32N2O B13751494 5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine CAS No. 51518-75-3](/img/structure/B13751494.png)
5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound features a pyrimidine ring substituted with a hexyloxyphenyl group and a hexyl chain, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the hexyloxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hexyloxy-phenyl)-5-octyl-pyrimidine
- Pyrimidine, 5-hexyl-2-[4-(tetradecyloxy)phenyl]
Uniqueness
5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hexyloxyphenyl group and a hexyl chain makes it particularly suitable for applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
51518-75-3 |
|---|---|
Fórmula molecular |
C22H32N2O |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-(4-hexoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
Clave InChI |
LGCWNHQHPFBPBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
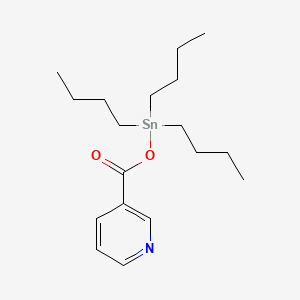

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

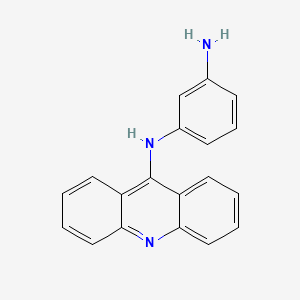
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
